1-(3-bromophenyl)ethane-1-sulfonylfluoride

Description

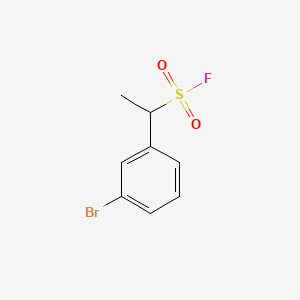

1-(3-Bromophenyl)ethane-1-sulfonylfluoride is a sulfonyl fluoride derivative characterized by a bromine-substituted phenyl group at the 3-position of an ethane-sulfonylfluoride backbone. Sulfonyl fluorides are widely recognized for their role as electrophilic reagents in chemical synthesis, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry, due to their stability and selective reactivity . The bromine substituent enhances the compound’s electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(3-bromophenyl)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKTXDOMGAHRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)ethane-1-sulfonylfluoride typically involves the reaction of 3-bromobenzene with ethane sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)ethane-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

1-(3-bromophenyl)ethane-1-sulfonylfluoride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)ethane-1-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-bromophenyl)ethane-1-sulfonylfluoride with structurally or functionally related compounds, focusing on electronic effects, bioactivity, and synthetic utility:

Key Comparative Insights:

Electronic and Steric Effects: The 3-bromophenyl group in the target compound and its chalcone analog (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) introduces significant steric bulk and electron-withdrawing effects, which influence reactivity and molecular interactions. For instance, bromine’s polarizability enhances intermolecular interactions in chalcones, contributing to their cytotoxicity . In contrast, sulfonamide derivatives (e.g., 1-(3-(trifluoromethyl)phenyl)ethane-1-sulfonamide) prioritize hydrogen bonding and solubility, while fluorinated groups (e.g., in 2-(3-fluorophenoxy)ethane-1-sulfonamide) optimize pharmacokinetic properties .

The sulfonyl fluoride analog’s bioactivity remains unexplored but could be hypothesized based on its electrophilic nature . Alcohol derivatives like (R)-1-(3-bromophenyl)ethanol are primarily synthetic intermediates rather than bioactive agents, emphasizing their role in asymmetric catalysis .

Synthetic Utility :

- The chalcone analogs were synthesized efficiently via microwave irradiation (55–87% yields), highlighting a trend toward eco-friendly methods .

- Sulfonyl fluorides and sulfonamides often require specialized conditions (e.g., SuFEx for sulfonyl fluorides), underscoring their niche in click chemistry and drug development .

Biological Activity

1-(3-bromophenyl)ethane-1-sulfonylfluoride is an organic compound characterized by its unique combination of functional groups, which impart distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential applications and interactions with biological systems.

- IUPAC Name : 1-(3-bromophenyl)ethanesulfonyl fluoride

- Molecular Formula : C8H8BrFO2S

- Molecular Weight : 267.12 g/mol

- Structure : The compound features a bromophenyl group attached to an ethane sulfonyl fluoride moiety, which plays a crucial role in its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act by binding to these molecular targets, thereby modulating their activity. The exact mechanisms can vary depending on the biological context and the specific targets involved.

Potential Targets:

- Enzymes : The compound may inhibit or activate various enzymes, influencing metabolic pathways.

- Receptors : It might interact with cell surface receptors, affecting signal transduction processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to confirm its efficacy against specific pathogens.

- Cytotoxicity : Toxicological assessments indicate that the compound can induce cytotoxic effects in certain cell lines, raising concerns about its safety profile.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in critical biochemical pathways, which could have therapeutic implications.

Study 1: Cytotoxic Effects

A study examining the cytotoxicity of various sulfonylfluorides, including this compound, found that it significantly reduced cell viability in human cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10.5 | Apoptosis induction |

| MCF-7 (breast) | 15.2 | Caspase activation |

| A549 (lung) | 12.8 | Cell cycle arrest |

Study 2: Enzyme Interaction

Research focused on the interaction of this compound with acetylcholinesterase (AChE), revealing that it acts as a reversible inhibitor. This interaction suggests potential applications in treating conditions associated with cholinergic dysfunction.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Reversible | 8.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.